Home > Products > Building Blocks P15467 > 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one
8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one - 1065092-47-8

8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one

Catalog Number: EVT-1688724
CAS Number: 1065092-47-8
Molecular Formula: C10H5F4NO
Molecular Weight: 231.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-one

  • Compound Description: 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones represent a class of compounds investigated for their antitumor properties. Studies have explored their cytotoxic effects on human cancer cell lines. []
  • Relevance: This class of compounds shares the core quinolin-4(1H)-one structure with the target compound, 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one. The presence of fluorine substituents on the quinolone ring, albeit at different positions, further strengthens their structural similarity. []

1-Benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one

  • Compound Description: This compound is a synthesized molecule proposed for its potential antimicrobial and antiviral activity. Its molecular and crystal structures have been defined and described, and its biological activity has been investigated through molecular docking studies. []
  • Relevance: This compound shares a significant structural resemblance with 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one, as both contain the core quinolin-4(1H)-one moiety. The presence of fluorine at the 6-position of the quinolone ring further emphasizes the structural similarity between these two compounds. []

4-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-quinolin-2(1H)-one (BMS-223131)

  • Compound Description: BMS-223131 is a known opener of large conductance Ca2+-activated potassium (maxi-K) channels. Research indicates its potential in reducing stress-induced colonic motility and visceral nociception, suggesting its utility in treating bowel disorders. []
  • Relevance: BMS-223131 and 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one both belong to the quinolinone class of compounds. The shared presence of the trifluoromethyl group, although at different positions on the quinolone ring, highlights a key structural similarity between them. []

(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006)

  • Compound Description: ELND006 is a γ-secretase inhibitor with high metabolic stability, designed to inhibit Aβ generation over Notch. Its in vitro and in vivo characteristics have been studied extensively, including its ability to lower Aβ levels in the cerebrospinal fluid of healthy human volunteers. []
  • Relevance: This compound, while structurally distinct from 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one, shares the common features of a fluorine-substituted aromatic ring and a trifluoromethyl group. These shared structural elements contribute to their classification within a similar chemical space. []

(R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007)

  • Compound Description: Similar to ELND006, ELND007 is a metabolically stable γ-secretase inhibitor. This compound exhibits selectivity for inhibiting Aβ production over Notch, making it a potential therapeutic agent for Alzheimer's disease. []
  • Relevance: ELND007 shares a closer structural relationship with 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one than ELND006. Both compounds possess a quinoline ring system with a fluorine substituent at the 8-position and a trifluoromethyl group, albeit on different adjacent substituents. This structural similarity is noteworthy. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase. It exhibits favorable preclinical pharmacokinetic properties, including significant inhibition of MET phosphorylation in mice and robust tumor growth inhibition in a MET-dependent mouse model. []
  • Relevance: While AMG 337 possesses a more complex structure compared to 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one, they both share the common features of a fluorine-substituted aromatic ring system. This shared element highlights a basic structural similarity between these two compounds, although their overall structures differ significantly. []

8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211)

  • Compound Description: CQ211 serves as a highly potent and selective inhibitor of RIOK2, an atypical kinase implicated in various human cancers. It demonstrates a strong binding affinity for RIOK2 and exhibits potent antiproliferative activity against multiple cancer cell lines. Additionally, CQ211 shows promising in vivo efficacy in mouse xenograft models. []
  • Relevance: CQ211 and 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one are structurally related through their shared quinolin-4-one core structure. Notably, both compounds feature a trifluoromethyl group, although positioned on different substituents attached to the quinolone ring. This shared structural motif highlights their similarity within the broader chemical space. []

3-(3,5-Bis(trifluoromethyl)phenyl)-5-methyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-2-thioxoimidazolidin-4-one (3FL-M)

  • Compound Description: 3FL-M has been investigated for its hepatoprotective effects against diethylnitrosamine-induced liver injury. In experimental models, 3FL-M demonstrated the ability to normalize liver enzyme levels, reduce pro-inflammatory cytokine levels, and improve the histological appearance of the liver. Molecular modeling studies suggest that 3FL-M binds with significant affinity to TNF-α and IL-6. []
  • Relevance: This compound, while structurally distinct from 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one, shares the presence of a bis(trifluoromethyl)phenyl group. This shared structural element places these two compounds within a related chemical space, despite their overall structural differences. []

(S)-3-(5-Chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one (Maxipost™)

  • Compound Description: Maxipost™ is an agent under investigation for its potential in post-stroke neuroprotection. Tritium (3H) and carbon-14 (14C) labeled versions of Maxipost™ have been synthesized for research purposes. []
  • Relevance: Both Maxipost™ and 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one share the presence of a fluorine atom and a trifluoromethyl group. This structural similarity, even though they belong to different core ring systems (indole vs. quinoline), suggests they might exhibit some overlapping physicochemical properties. []

1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone

  • Compound Description: This specific compound does not have extensively described biological activities or research associated with it in the provided context. It is structurally characterized, with its crystal structure indicating features like a nearly planar quinoline unit and the presence of various hydrogen bonds. []
  • Relevance: This compound exhibits a direct structural relationship with 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one. They share the same core structure of 6-(trifluoromethyl)quinolin-4(1H)-one. The key difference lies in the additional 1-(1H-1,2,3-triazol-4-yl)ethanone substituent present on the target compound. This direct structural similarity makes it highly relevant. []

4-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one ([14C]XEN-D0401)

  • Compound Description: [14C]XEN-D0401 is a radiolabeled analogue of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative. This radiolabeled compound was specifically synthesized for use in pharmacological and pharmacokinetic studies, enabling researchers to track its distribution and metabolism within organisms. []
  • Relevance: [14C]XEN-D0401 and 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one share the core quinolinone moiety. The presence of a trifluoromethyl group, even though at different positions on the quinolone ring, further emphasizes their structural similarity. []

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

  • Compound Description: FMPPP has been investigated for its anti-proliferative effects on prostate cancer cells. Studies indicate that it induces autophagy and inhibits the mTOR/p70S6K pathway in these cells, leading to reduced cell proliferation. []
  • Relevance: FMPPP, while structurally distinct from 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one, exhibits a similar substitution pattern with a trifluoromethyl group attached to a phenyl ring. This shared structural feature suggests these compounds might share some physicochemical characteristics despite their distinct core structures. []

rac-6-Hydroxy-4-(4-nitrophenyl)-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one monohydrate

  • Compound Description: This compound, synthesized from a reaction involving 4-nitrobenzaldehyde, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, and urea, is characterized by its crystal structure. The structure reveals features such as a dihydropyrimidine ring in a half-chair conformation and the presence of intra- and intermolecular hydrogen bonds. []
  • Relevance: The compound shares a structural similarity with 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one due to the presence of a trifluoromethyl group. Although their core structures differ, the presence of this specific group suggests some degree of relatedness in their physicochemical properties. []

4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

  • Compound Description: This compound is identified for its potential use in treating adenoid cystic carcinoma. Research suggests its potential to reduce solid tumors and prevent their progression, especially when administered in combination with docetaxel. []
  • Relevance: This compound shares the core quinolinone structure with the target compound, 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one. The presence of a fluorine substituent on the quinolone ring, although at a different position, further strengthens their structural similarity. []

3-Aryl-1H-quinolin-4-ones

  • Compound Description: 3-Aryl-1H-quinolin-4-ones represent a class of compounds investigated for their antiproliferative activities against cancer cell lines like Hep G2 and KB. They exhibit good cytotoxic activity against these cancer cell lines while showing minimal cytotoxicity toward the human normal cell line L02. []
  • Relevance: This class of compounds is directly related to 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one, as they share the core quinolin-4(1H)-one structure. This structural similarity highlights the potential for shared biological activities or pharmacological properties. []

7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one

  • Compound Description: This compound class represents a group of fluorine-containing heterocyclic compounds synthesized through a novel synthetic pathway involving intermolecular cyclization and subsequent skeletal transformations. []
  • Relevance: These compounds share a close structural resemblance with 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one. Both possess a closely related core structure, differing only in the presence of an additional nitrogen atom in the aromatic ring of the 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives. The fluorine and trifluoromethyl substituents occupy the same positions, further emphasizing their structural similarity. []

2-(Trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one

  • Compound Description: This class of heterocyclic compounds, containing a trifluoromethyl group, is synthesized via a one-pot, three-component reaction involving aldehydes, 1,3-cyclohexanedione, and 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione. These compounds serve as valuable intermediates for synthesizing other heterocyclic compounds, including 2-trifluoromethyl-1H-quinolin-5-one derivatives. []
  • Relevance: While structurally distinct from 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one, these compounds are relevant because they can be chemically transformed into 2-trifluoromethyl-1H-quinolin-5-one derivatives. This transformation highlights a synthetic connection between these compound classes, emphasizing their relevance in medicinal chemistry. []
Overview

8-Fluoro-6-(trifluoromethyl)quinolin-4(1H)-one is an organic compound that belongs to the quinoline class of chemicals. It is characterized by the presence of a fluorine atom at the 8-position and a trifluoromethyl group at the 6-position of the quinoline ring. This compound has gained attention due to its unique structural features, which enhance its chemical reactivity and biological activity. It is often explored for applications in medicinal chemistry, particularly for its potential therapeutic effects against various diseases.

Source

The compound can be synthesized through various chemical reactions involving quinoline derivatives, fluorinating agents, and trifluoromethylating reagents. Its molecular formula is C10H6F4N2O, and it has a molecular weight of 240.16 g/mol.

Classification

8-Fluoro-6-(trifluoromethyl)quinolin-4(1H)-one is classified as a fluorinated heterocyclic compound. Its unique functional groups make it a subject of interest in fields such as medicinal chemistry, materials science, and organic synthesis.

Synthesis Analysis

Methods

The synthesis of 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one typically involves:

  • Fluorination: The introduction of fluorine atoms into the quinoline structure can be achieved using various fluorinating agents such as N-fluorobenzenesulfonimide or sulfur tetrafluoride.
  • Trifluoromethylation: This step involves the incorporation of the trifluoromethyl group, which can be accomplished using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride under specific reaction conditions.

Technical Details

The reaction conditions for synthesizing this compound may include controlled temperatures, solvents (such as dimethylformamide or acetonitrile), and catalytic systems to optimize yield and purity. For instance, a common method involves heating the quinoline derivative with trifluoromethylating agents in the presence of a base .

Molecular Structure Analysis

Structure

The molecular structure of 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one features:

  • A quinoline ring, which consists of a fused benzene and pyridine ring.
  • A fluorine atom at the 8-position.
  • A trifluoromethyl group (-CF3) at the 6-position.
  • A carbonyl group (=O) at the 4-position.

Data

The compound's structural data includes:

  • Molecular Formula: C10H6F4N2O
  • Molecular Weight: 240.16 g/mol
  • Melting Point: Typically ranges around 188 °C.
Chemical Reactions Analysis

Reactions

8-Fluoro-6-(trifluoromethyl)quinolin-4(1H)-one can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
  • Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
  • Substitution: Nucleophilic substitution reactions can replace fluorine or trifluoromethyl groups with other functional groups.

These reactions are significant for modifying the compound's properties and enhancing its biological activity .

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. The substitution reactions may involve nucleophiles such as amines or thiols.

Mechanism of Action

The mechanism of action of 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets within biological systems. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes or receptors, potentially leading to:

  • Inhibition of enzyme activity associated with disease processes.
  • Modulation of cellular pathways that could contribute to therapeutic effects against infections or cancer .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetonitrile but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity with strong nucleophiles due to the electrophilic nature of the carbonyl group.
Applications

8-Fluoro-6-(trifluoromethyl)quinolin-4(1H)-one has several scientific applications:

  • Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly against infectious diseases and cancer.
  • Fluorescent Probes: Explored for use in biological imaging due to its unique photophysical properties.
  • Material Science: Utilized in developing advanced materials with enhanced thermal and chemical stability .

This compound represents a versatile building block in organic synthesis, offering pathways to more complex molecules with significant biological activities.

Properties

CAS Number

1065092-47-8

Product Name

8-fluoro-6-(trifluoromethyl)quinolin-4(1H)-one

IUPAC Name

8-fluoro-6-(trifluoromethyl)-1H-quinolin-4-one

Molecular Formula

C10H5F4NO

Molecular Weight

231.15 g/mol

InChI

InChI=1S/C10H5F4NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)

InChI Key

YQCQZKJDWDFKBC-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.